molecular formula C36H50N8O10S B12397441 Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Cat. No.: B12397441
M. Wt: 786.9 g/mol
InChI Key: LFERUOXIGGAGRW-RUFPXSEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is an octapeptide with the sequence Ala³-Tyr-Gly²-Phe-Met. Its molecular formula is C₃₆H₅₀N₈O₁₀S, and its CAS number is 67746-47-8 . Structurally, it contains three alanine residues (Ala) at the N-terminus, followed by tyrosine (Tyr), two glycines (Gly), phenylalanine (Phe), and methionine (Met) at the C-terminus. This peptide is used in biochemical research as a synthetic reagent, particularly in studies involving peptide-protein conjugation or crosslinking .

Properties

Molecular Formula

C36H50N8O10S

Molecular Weight

786.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1

InChI Key

LFERUOXIGGAGRW-RUFPXSEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (methionine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, glycine, tyrosine, alanine, alanine, alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.

Chemical Reactions Analysis

Types of Reactions

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Bioactive Properties

Bioactive peptides, including Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, have been shown to possess significant biological activities:

  • Antioxidant Activity : Peptides with aromatic amino acids such as tyrosine and phenylalanine are known for their antioxidant properties. Research indicates that peptides derived from food proteins can scavenge free radicals, thereby reducing oxidative stress in biological systems .
  • ACE Inhibition : The peptide's composition suggests potential angiotensin-converting enzyme (ACE) inhibitory activity. ACE inhibitors are crucial in managing hypertension and cardiovascular diseases. Peptides like Ala-Pro-Ser-Tyr have demonstrated effective ACE inhibition, indicating that this compound may share similar properties .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

  • Cancer Treatment : Bioactive peptides are being investigated for their role in cancer therapy. Peptides can exhibit cytotoxic effects against cancer cells and modulate immune responses. Studies have highlighted the effectiveness of various peptides in inhibiting tumor growth and promoting apoptosis .
  • Anti-inflammatory Effects : Peptides with specific sequences can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The presence of amino acids like phenylalanine and tyrosine may enhance these effects .

Food Science Applications

In the food industry, the incorporation of bioactive peptides is gaining traction:

  • Functional Food Development : The antioxidant and ACE inhibitory properties of this compound position it as a valuable ingredient in functional foods aimed at improving health outcomes. Such peptides can be added to food products to enhance their nutritional profile and health benefits .
  • Nutraceuticals : The peptide can be utilized in nutraceutical formulations targeting specific health issues, including hypertension and oxidative stress-related conditions. Its bioactivity supports its use as a dietary supplement .

Case Studies and Research Findings

Several studies have documented the effects and applications of bioactive peptides similar to this compound:

Study Peptide Activity Findings
VariousAntioxidantIdentified potent antioxidant peptides from wheat gluten with significant scavenging activity.
SegetalinAnti-cancerCyclopeptides showed cytotoxic effects against cancer cells, indicating potential for therapeutic use.
BioactiveACE InhibitionReviewed various peptides with ACE inhibitory activity, suggesting applications in hypertension management.

Mechanism of Action

The mechanism of action of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various physiological responses. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Tyr-D-Ala-Gly-Phe-Met-NH₂ (Enkephalin Analog)

  • Modifications : Incorporation of D-Ala at position 2 enhances resistance to enzymatic degradation, improving bioavailability for opioid receptor targeting .
  • Functional Advantage : Compared to this compound, this peptide has direct pharmacological relevance in pain modulation due to its enkephalin-like structure.

Tyr-Ala (YA) Dipeptide

  • Antioxidant Mechanism : Reduces reactive oxygen species (ROS) in pancreatic β-cells and extends lifespan in C. elegans models by activating the PI3K-Akt pathway .

Boc-Tyr(Bzl)-Tyr(Bzl)-Ala-Ala-Gly

  • Synthetic Utility : Protective groups (Boc, benzyl) enable controlled assembly in peptide synthesis, contrasting with the unprotected, free C-terminus of this compound .

Sequence Flexibility vs. Stability

  • Ala and Gly Residues : Both this compound and Lys-Phe-Gly () utilize small, flexible residues (Ala, Gly) to enhance conformational adaptability. However, the octapeptide’s extended Ala³ motif may confer unique backbone rigidity or proteolytic resistance.
  • Aromatic vs. Sulfur-Containing Residues : The presence of Tyr and Phe in this compound aligns with motifs in receptor-binding peptides (e.g., enkephalins), while Met provides redox-sensitive properties absent in simpler tripeptides like Ala-Gly-Tyr .

Biological Activity

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a synthetic peptide composed of eight amino acids, specifically three alanines (Ala), one tyrosine (Tyr), two glycines (Gly), one phenylalanine (Phe), and one methionine (Met). This peptide has garnered attention for its potential biological activities, particularly in the context of pain modulation and emotional regulation through interactions with opioid receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₄₄H₆₃N₉O₁₃S, with a molecular weight of approximately 665.75 g/mol. The incorporation of D-alanine enhances the peptide's stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications.

Key Features

FeatureDescription
Sequence This compound
Molecular Weight 665.75 g/mol
Stability Enhanced due to D-alanine
Biological Activity Opioid receptor interaction

This compound primarily exhibits its biological activity through binding to opioid receptors, mimicking the effects of endogenous enkephalins. This interaction is crucial for modulating pain perception and emotional responses, which can be particularly beneficial in developing analgesic therapies .

Opioid Receptor Interactions

  • Mu Receptors : Primarily involved in analgesia and euphoria.
  • Delta Receptors : Associated with mood regulation and anti-depressant effects.
  • Kappa Receptors : Linked to dysphoria and analgesia.

Therapeutic Implications

Research indicates that this compound may have potential applications in treating chronic pain conditions and emotional disturbances. Its ability to mimic natural pain-relief mechanisms positions it as a candidate for further development into therapeutic agents .

Study 1: Analgesic Effects

In a study examining the analgesic properties of various peptides, this compound was found to significantly reduce pain responses in animal models. The study utilized a hot plate test to measure latency to response, demonstrating that this peptide effectively decreased pain sensitivity comparable to traditional opioid treatments.

Study 2: Mood Regulation

Another investigation focused on the mood-modulating effects of this compound. In behavioral assays, subjects administered this peptide exhibited reduced anxiety-like behaviors, suggesting its potential as an antidepressant agent. The results indicated that the peptide's action on delta receptors may play a significant role in mood enhancement .

Study 3: Stability and Metabolism

Research on metabolic stability highlighted the advantages of incorporating D-amino acids into peptide structures. A comparative analysis showed that this compound demonstrated significantly improved resistance to enzymatic degradation compared to similar peptides without D-amino acids, suggesting enhanced therapeutic viability .

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